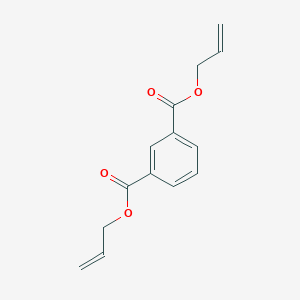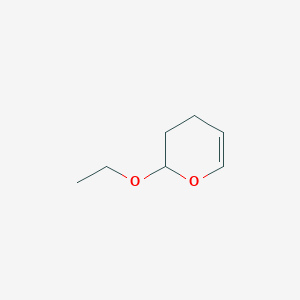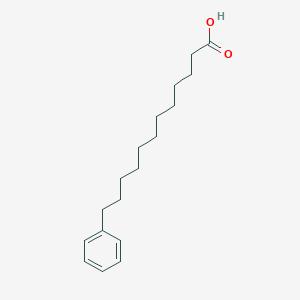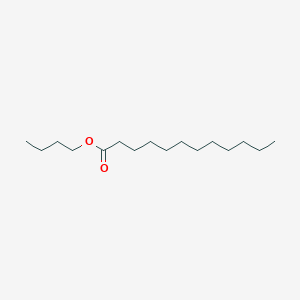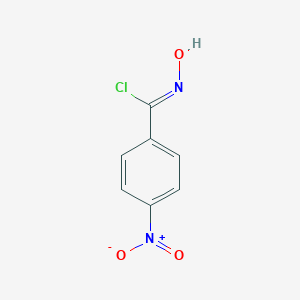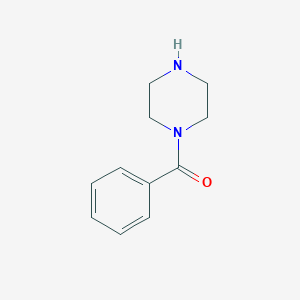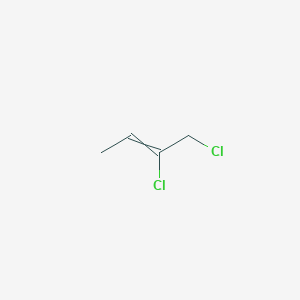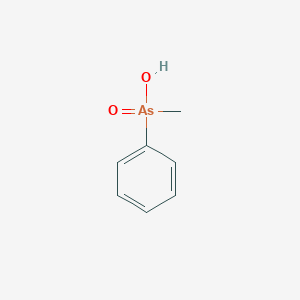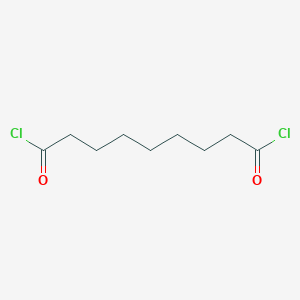
アゼラオイルクロリド
概要
説明
. It is the diacid chloride derivative of azelaic acid. Azelaoyl chloride is a colorless liquid, although commercial samples can sometimes appear yellow . This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.
科学的研究の応用
Azelaoyl chloride has several applications in scientific research and industry:
a. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals .
- Employed in the preparation of electrochromic polyamides and other copolymers .
b. Biology:
c. Medicine:
d. Industry:
準備方法
Azelaoyl chloride is typically synthesized from azelaic acid through a chlorination process. The general synthetic route involves the reaction of azelaic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction is carried out under reflux conditions, and the resulting azelaoyl chloride is purified by distillation.
Reaction Conditions:
Reagents: Azelaic acid, thionyl chloride or oxalyl chloride
Conditions: Reflux, followed by distillation
Industrial Production: In industrial settings, the production of azelaoyl chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation equipment to ensure high purity and yield .
化学反応の分析
Azelaoyl chloride undergoes various chemical reactions, including:
a. Hydrolysis: Azelaoyl chloride reacts with water to form azelaic acid and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2H₂O → C₉H₁₆O₄ + 2HCl
b. Esterification: Azelaoyl chloride reacts with alcohols to form azelaic acid esters and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2ROH → C₉H₁₆O₄R₂ + 2HCl
c. Amidation: Azelaoyl chloride reacts with amines to form azelaic acid amides and hydrochloric acid.
C₉H₁₄Cl₂O₂ + 2RNH₂ → C₉H₁₆O₂(NHR)₂ + 2HCl
Common Reagents and Conditions:
Hydrolysis: Water, room temperature
Esterification: Alcohols (e.g., methanol, ethanol), reflux
Amidation: Amines (e.g., methylamine, ethylamine), reflux
Major Products:
- Azelaic acid
- Azelaic acid esters
- Azelaic acid amides
作用機序
The mechanism of action of azelaoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding azelaic acid derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which azelaoyl chloride is used .
類似化合物との比較
Azelaoyl chloride can be compared with other similar acyl chlorides, such as:
Adipoyl chloride (Hexanedioyl dichloride): Used in the synthesis of polyamides and polyesters.
Sebacoyl chloride (Decanedioyl dichloride): Employed in the production of nylon and other polymers.
Suberoyl chloride (Octanedioyl dichloride): Utilized in the synthesis of various organic compounds.
Uniqueness of Azelaoyl Chloride:
- Azelaoyl chloride has a unique nine-carbon chain, which imparts specific properties to the compounds derived from it.
- It is particularly useful in the synthesis of long-chain dicarboxylic acid derivatives, which have applications in various fields .
By understanding the properties, preparation methods, chemical reactions, and applications of azelaoyl chloride, researchers and industry professionals can effectively utilize this compound in their work.
特性
IUPAC Name |
nonanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGSTXQGZPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059561 | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-98-8 | |
| Record name | Nonanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azelaoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEG67YB85G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Azelaoyl Chloride in polymer chemistry?
A1: Azelaoyl Chloride is widely employed as a monomer in the synthesis of various polymers, particularly polyesters and polyamides. For instance, it reacts with 4,4′-biphenyldithiol to produce sulfur-containing linear polythioesters with promising adhesive properties []. Similarly, Azelaoyl Chloride is used in the synthesis of photocrosslinkable polyesters when reacted with monomers like trans-2,2′-dihydroxystilbene []. These polymers find applications in photoresist and photolithographic technologies due to their ability to crosslink upon UV irradiation.
Q2: How does the chain length of the diacyl dichloride, such as Azelaoyl Chloride, influence the properties of the resulting polymers?
A2: The length of the diacyl dichloride significantly impacts the thermal and mechanical properties of the synthesized polymers. For example, increasing the methylene chain length in polythioesters derived from bis(4,4′-mercaptophenyl)sulfide and various acid dichlorides, including Azelaoyl Chloride, leads to a decrease in tensile strength and storage modulus []. This observation highlights the role of chain flexibility in influencing the bulk properties of the polymer.
Q3: Can Azelaoyl Chloride be used to modify the crystallization behavior of existing polymers?
A3: Yes, Azelaoyl Chloride derivatives can act as nucleating agents to enhance the crystallization of certain polymers. Research demonstrates that N, N'-bis(benzoyl) azelaic acid dihydrazide, synthesized from Azelaoyl Chloride and benzoyl hydrazine, exhibits significant nucleating effects on Poly(L-lactic acid) (PLLA) []. The addition of this compound increases the crystallization temperature and enthalpy of PLLA, suggesting its potential use in modifying the thermal properties and crystallization kinetics of PLLA.
Q4: Are there any studies exploring the potential of Azelaoyl Chloride in synthesizing liquid crystalline polymers?
A4: Indeed, Azelaoyl Chloride has been investigated as a building block for liquid crystalline polymers. Researchers have successfully synthesized liquid crystalline thermotropic main-chain polyesters by reacting 4,4′-dihydroxy-α-methylstilbene with Azelaoyl Chloride []. The resulting polymers displayed nematic and smectic mesophases, demonstrating the potential of Azelaoyl Chloride in designing advanced materials with tailored liquid crystalline properties.
Q5: Beyond polyesters, are there other polymer classes where Azelaoyl Chloride finds application?
A5: Azelaoyl Chloride is also employed in the synthesis of electrochromic polyamides []. These polymers are prepared via condensation polymerization of amine-capped oligoaniline with Azelaoyl Chloride. The resulting polyamides exhibit interesting electrochemical properties and color-changing abilities upon application of an electrical potential, making them potentially useful in electrochromic devices.
Q6: Is there any evidence of Azelaoyl Chloride being a degradation product of other compounds?
A6: Interestingly, Azelaoyl Chloride has been identified as a degradation product of endosulfan, a controversial insecticide, during catalytic ozonation processes []. This finding highlights the potential for Azelaoyl Chloride formation during the breakdown of certain chemicals, emphasizing the need to understand its environmental fate and potential impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


